molecular formula C15H22ClN3O B12225939 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12225939
M. Wt: 295.81 g/mol
InChI Key: GBIKIBKNRHPHIO-UHFFFAOYSA-N
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Description

1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with a complex structure that includes an isopropyl group, a methoxybenzyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 2-methoxybenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
  • 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine

Comparison

Compared to similar compounds, 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine may exhibit unique properties such as different reactivity, stability, and biological activity. These differences can be attributed to variations in the molecular structure, which influence the compound’s behavior in various chemical and biological contexts.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-11(2)18-10-12(3)15(17-18)16-9-13-7-5-6-8-14(13)19-4;/h5-8,10-11H,9H2,1-4H3,(H,16,17);1H

InChI Key

GBIKIBKNRHPHIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2OC)C(C)C.Cl

Origin of Product

United States

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